2,2'-[9-(Propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl]diphenol
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Overview
Description
2-[4-(2-HYDROXYPHENYL)-9-(PROPAN-2-YL)-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-2-YL]PHENOL is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-HYDROXYPHENYL)-9-(PROPAN-2-YL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the hydroxyl and phenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-HYDROXYPHENYL)-9-(PROPAN-2-YL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[4-(2-HYDROXYPHENYL)-9-(PROPAN-2-YL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-HYDROXYPHENYL)-9-(PROPAN-2-YL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Organochlorine Compounds: Organic compounds containing chlorine, used in various industrial applications.
Uniqueness
2-[4-(2-HYDROXYPHENYL)-9-(PROPAN-2-YL)-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-2-YL]PHENOL is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H29N3O2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[4-(2-hydroxyphenyl)-9-propan-2-yl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol |
InChI |
InChI=1S/C23H29N3O2/c1-16(2)26-13-11-23(12-14-26)24-19(17-7-3-5-9-21(17)27)15-20(25-23)18-8-4-6-10-22(18)28/h3-10,16,19,24,27-28H,11-15H2,1-2H3 |
InChI Key |
ZJYVMECYMISWOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(CC1)NC(CC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |
Origin of Product |
United States |
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